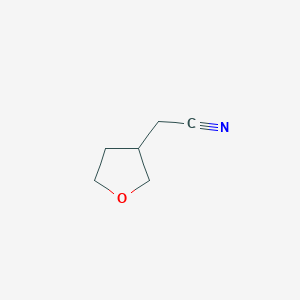
4-Metoxiisoindolin-1-ona
Descripción general
Descripción
4-Methoxyisoindolin-1-one is a heterocyclic compound that has gained significant attention due to its potential therapeutic and industrial applications. It is characterized by a methoxy group attached to the isoindolinone core, which is a benzo-fused γ-lactam. This compound is known for its diverse biological activities and synthetic importance.
Aplicaciones Científicas De Investigación
4-Methoxyisoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential therapeutic applications due to its biological activities.
Medicine: It is being explored for its potential use in developing new drugs.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Isoindoline-1-ones, a class of compounds to which 4-methoxyisoindolin-1-one belongs, have been found to interact with the human dopamine receptor d2
Mode of Action
The exact mode of action of 4-Methoxyisoindolin-1-one is currently unknown. Isoindoline-1-ones have been found to interact with the human dopamine receptor d2 This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain
Biochemical Pathways
Given its potential interaction with the dopamine receptor d2, it is plausible that it may affect dopaminergic pathways . These pathways play crucial roles in various brain functions, including reward, motivation, and motor control.
Pharmacokinetics
A study on isoindoline-1-ones suggests that these compounds have good properties as ligands of the dopamine receptor d2, indicating potential bioavailability .
Result of Action
Isoindoline-1-ones have been found to exert effects through dopaminergic pathways . This suggests that 4-Methoxyisoindolin-1-one may have similar effects, potentially influencing dopamine signaling in the brain.
Action Environment
A study on the synthesis of isoindoline-1-ones found that light irradiation improved the yields of these compounds . This suggests that environmental factors such as light could potentially influence the synthesis and possibly the action of 4-Methoxyisoindolin-1-one.
Análisis Bioquímico
Biochemical Properties
4-Methoxyisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, 4-Methoxyisoindolin-1-one can bind to specific receptors, modulating their signaling pathways. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and receptor activities .
Cellular Effects
The effects of 4-Methoxyisoindolin-1-one on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, 4-Methoxyisoindolin-1-one can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Methoxyisoindolin-1-one exerts its effects through various mechanisms. It binds to active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting metabolic pathways. Additionally, 4-Methoxyisoindolin-1-one can interact with DNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyisoindolin-1-one have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over prolonged periods. Long-term studies have shown that 4-Methoxyisoindolin-1-one can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-Methoxyisoindolin-1-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, 4-Methoxyisoindolin-1-one can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Methoxyisoindolin-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways underscores its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Methoxyisoindolin-1-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 4-Methoxyisoindolin-1-one is crucial for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, the compound can translocate to the nucleus, influencing gene expression by interacting with transcription factors. This dual localization enables 4-Methoxyisoindolin-1-one to modulate multiple cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 4-Methoxyisoindolin-1-one involves the arylation of 3-methylene isoindolinones using aryl diazonium salts. This reaction is promoted by base and visible light, which significantly improves the yields. The reaction conditions include the use of methanol as a solvent and light irradiation for the arylation process .
Industrial Production Methods
Industrial production methods for 4-Methoxyisoindolin-1-one are not extensively documented. the optimization of reaction conditions, such as the use of appropriate solvents and catalysts, is crucial for scaling up the synthesis process. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyisoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This reaction can modify the existing functional groups, leading to different derivatives.
Substitution: This reaction involves the replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include aryl diazonium salts, bases, and light irradiation. The conditions often involve the use of solvents like methanol and the application of light to promote the reactions .
Major Products Formed
The major products formed from these reactions include various substituted isoindolinones, which can have diverse biological activities and synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Methoxyisoindolin-1-one include:
3-Benzyl-3-Methoxyisoindolin-1-one: Known for its diverse biological activities.
N-isoindoline-1,3-diones: These compounds have a similar isoindolinone core and exhibit various biological activities.
Uniqueness
4-Methoxyisoindolin-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and therapeutic applications .
Propiedades
IUPAC Name |
4-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNGVKRXGAJQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470360 | |
| Record name | 4-Methoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366453-22-7 | |
| Record name | 2,3-Dihydro-4-methoxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366453-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















